Cas no 868976-69-6 (2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
- 2-chloro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- SR-01000016486
- AKOS024268793
- SR-01000016486-1
- F1838-3446
- 2-CHLORO-N-[5-({[(3-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- 868976-69-6
- 2-chloro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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- Inchi: 1S/C18H15ClN4O3S2/c1-26-12-6-4-5-11(9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
- InChI Key: MEUYPTSMSRYQSG-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC1=NN=C(S1)SCC(NC1C=CC=C(C=1)OC)=O)=O
Computed Properties
- Exact Mass: 434.0274104g/mol
- Monoisotopic Mass: 434.0274104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 147Ų
- XLogP3: 3.9
2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1838-3446-3mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-25mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-1mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-2μmol |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-10mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-10μmol |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-15mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-30mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-2mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1838-3446-75mg |
2-chloro-N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
868976-69-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Related Literature
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
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4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
Additional information on 2-chloro-N-5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
Compound CAS No. 868976-69-6: 2-Chloro-N-(5-({(3-Methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl)benzamide
The compound with CAS No. 868976-69-6, named 2-chloro-N-(5-({(3-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl)benzamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and agrochemicals. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The structure of this molecule is characterized by a benzamide core, a thiadiazole ring system, and a sulfanyl group linked to a carbamoylmethyl moiety derived from 3-methoxyphenyl. These structural features contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of thiadiazole-containing compounds in drug discovery. The thiadiazole ring system is known for its ability to enhance the pharmacokinetic properties of molecules, such as improving bioavailability and stability. In the case of CAS No. 868976-69-6, the thiadiazole ring is further substituted with a sulfanyl group, which introduces additional electronic effects and may enhance its interaction with biological targets. The presence of the 3-methoxyphenyl group adds complexity to the molecule's structure, potentially influencing its solubility and binding affinity.
The synthesis of CAS No. 868976-69-6 involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the thiadiazole ring through cyclization reactions and the subsequent introduction of the sulfanyl and benzamide groups. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the compound meets rigorous quality standards for preclinical studies.
From a biological standpoint, this compound has shown promising results in preliminary assays targeting specific enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders. Additionally, its activity against plant pathogens suggests applications in crop protection and pest management.
One of the most intriguing aspects of CAS No. 868976-69-6 is its ability to modulate cellular signaling pathways through selective interactions with protein targets. Advanced computational methods, including molecular docking and dynamics simulations, have been employed to predict binding modes and optimize interactions at atomic levels. These insights are crucial for guiding further optimization efforts aimed at enhancing efficacy and reducing off-target effects.
In terms of pharmacokinetics, recent research has focused on understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data indicate that it exhibits favorable pharmacokinetic properties, including moderate solubility and permeability across biological membranes. However, further studies are required to fully characterize its behavior in vivo and assess its suitability for therapeutic applications.
The development of CAS No. 868976-69-6 represents a collaborative effort between academic researchers and industry scientists. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design tools, they have made significant strides in advancing this compound toward clinical evaluation.
In conclusion, CAS No. 868976-69-6 stands out as a compelling candidate for future research due to its unique structural features and promising biological activities. As ongoing studies continue to unravel its full potential, this compound holds great promise for contributing to advancements in both human healthcare and agricultural practices.
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